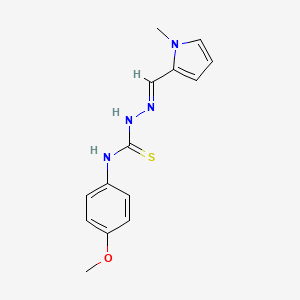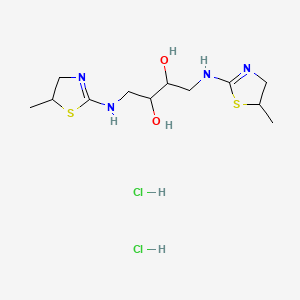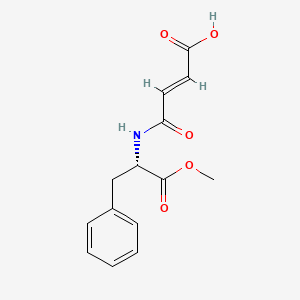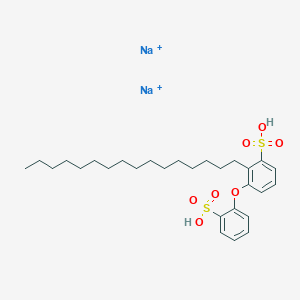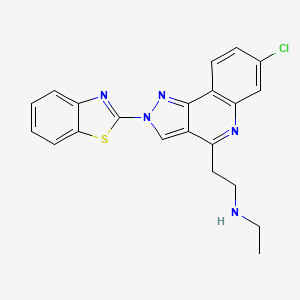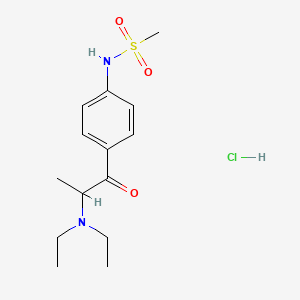
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl ring, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)-1-oxopropyl)phenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, modulating their activity. The methanesulfonamide group can also play a role in the compound’s overall biological activity by influencing its solubility and stability.
相似化合物的比较
Similar Compounds
- N-(4-(2-(Methylamino)ethyl)phenyl)methanesulfonamide
- N-(4-Acetyl-2-(2,4-difluorophenoxy)phenyl)methanesulfonamide
- N-{2-[(Diethylamino)methyl]-4,5-dimethoxyphenyl}methanesulfonamide
Uniqueness
N-(4-(2-(Diethylamino)-1-oxopropyl)phenyl)methanesulfonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
60735-64-0 |
|---|---|
分子式 |
C14H23ClN2O3S |
分子量 |
334.9 g/mol |
IUPAC 名称 |
N-[4-[2-(diethylamino)propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-5-16(6-2)11(3)14(17)12-7-9-13(10-8-12)15-20(4,18)19;/h7-11,15H,5-6H2,1-4H3;1H |
InChI 键 |
YJJUXHPCYFZAKN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(C)C(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
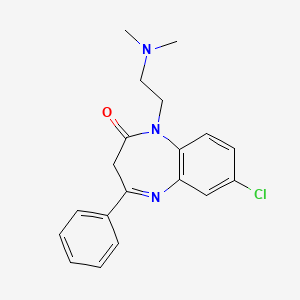
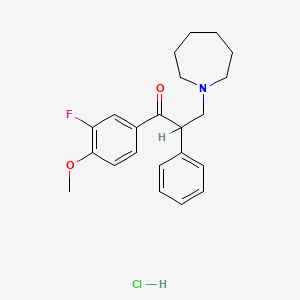
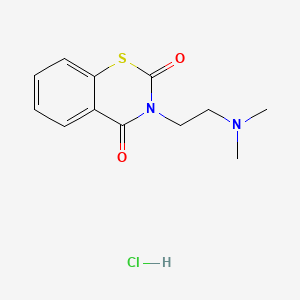
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
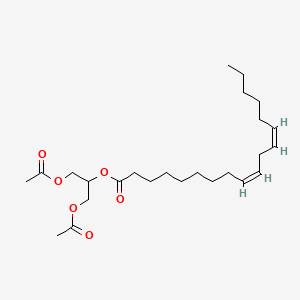
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
